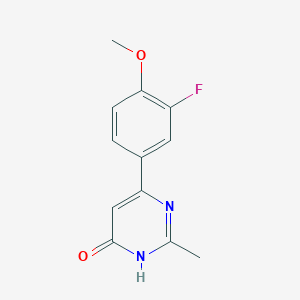

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol

CAS No.: 1970572-70-3

Cat. No.: VC3177679

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1970572-70-3 |

|---|---|

| Molecular Formula | C12H11FN2O2 |

| Molecular Weight | 234.23 g/mol |

| IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H11FN2O2/c1-7-14-10(6-12(16)15-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) |

| Standard InChI Key | SJNFHRPMDWMRCV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)OC)F |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)OC)F |

Introduction

Structural Characteristics

Molecular Composition

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol possesses a distinctive chemical structure characterized by a pyrimidine ring as its central scaffold. The molecular formula C₁₂H₁₁FN₂O₂ indicates the presence of 12 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . This composition results in a molecular weight of 234.23 g/mol, placing it in the low-to-medium molecular weight range that typically exhibits favorable pharmacokinetic properties in medicinal chemistry applications.

The compound can be represented by the SMILES notation COc1ccc(-c2cc(=O)[nH]c(C)n2)cc1F, which encodes its structural arrangement in a linear format . This notation reveals that the compound features a pyrimidin-4-ol core with a methyl substituent at position 2 and a 3-fluoro-4-methoxyphenyl group at position 6. The pyrimidin-4-ol structure indicates the presence of a hydroxyl group at position 4, which can exist in tautomeric equilibrium with its keto form.

Structural Features

The molecular structure of 6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol contains several key functional groups that define its chemical properties and potential biological activities:

These structural elements collectively contribute to the compound's physical, chemical, and potentially biological properties, making it a molecule of interest for further investigation.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol can be inferred from its structural features:

-

Tautomerism: The pyrimidin-4-ol structure can exist in tautomeric equilibrium between the enol (hydroxyl) and keto forms. This tautomerism affects the compound's hydrogen bonding capabilities and reactivity. Similar pyrimidine derivatives have been observed to form dimeric structures through hydrogen bonding, creating R₂²(8) loops through N···H···N interactions .

-

Hydrogen bonding potential: The nitrogen atoms in the pyrimidine ring, as well as the hydroxyl/keto group at position 4, can participate in hydrogen bonding interactions. These interactions are important for molecular recognition processes and can influence crystal packing in solid-state structures.

-

Nucleophilic sites: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in various chemical reactions, potentially allowing for further functionalization.

-

Electrophilic sites: The carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring may be susceptible to nucleophilic attack, particularly if the electron density is further modulated by the substituents.

The presence of the fluorine atom in the phenyl ring introduces specific electronic effects that can influence the compound's reactivity. Fluorine is highly electronegative and can withdraw electron density, affecting the reactivity of nearby functional groups. Similarly, the methoxy group introduces electron-donating properties that can counterbalance these effects to some extent.

Structural Relationships and Comparisons

Related Compounds

Several compounds structurally related to 6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol appear in the literature:

-

4-(3-Fluoro-4-methoxyphenyl)-6-methylpyrimidine: This compound shares the core substitution pattern but lacks the hydroxyl group at position 4 . Its molecular formula is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol .

-

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine: This compound features a similar pyrimidine core with different substitution patterns, containing chlorine and fluorine substituents directly on the pyrimidine ring.

-

N-(3-fluoro-4-methoxyphenyl)-2-(6-methylpyridin-3-yl)-N-propan-2-ylacetamide: While this compound contains the 3-fluoro-4-methoxyphenyl group, it features a pyridine rather than a pyrimidine core structure .

These structural relationships highlight the diverse modification patterns possible within this chemical space, potentially offering insights into structure-activity relationships if biological activities are explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume